![molecular formula C16H14O5S2 B14170782 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-64-5](/img/structure/B14170782.png)
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is a complex organic compound characterized by the presence of furan rings and thiol groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the initial formation of furan-2-ylmethyl thiol, which is then reacted with a benzene-1,2,4-triol derivative under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the furan rings or the benzene core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the benzene or furan rings.
Scientific Research Applications
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The furan rings may also interact with biological membranes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,3,4-triol
- 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4,5-tetrol
Uniqueness
5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is unique due to the specific positioning of the thiol and furan groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and materials, making it valuable for various applications.
Properties
CAS No. |
923267-64-5 |
|---|---|
Molecular Formula |
C16H14O5S2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5,6-bis(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C16H14O5S2/c17-12-7-13(18)15(22-8-10-3-1-5-20-10)16(14(12)19)23-9-11-4-2-6-21-11/h1-7,17-19H,8-9H2 |
InChI Key |
UUJHIWAXCBDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C(=C2SCC3=CC=CO3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
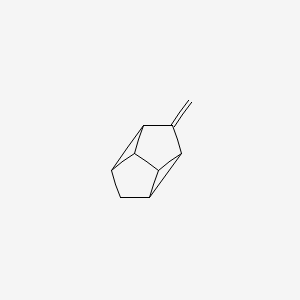
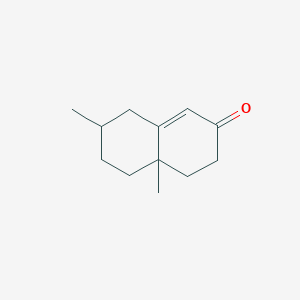
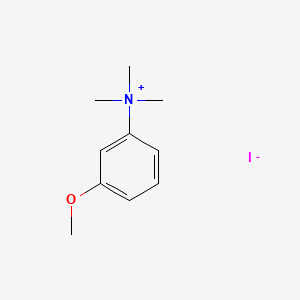


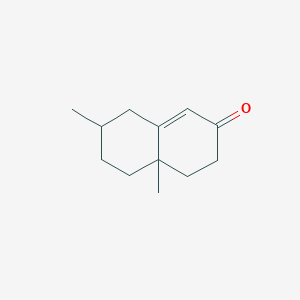

![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
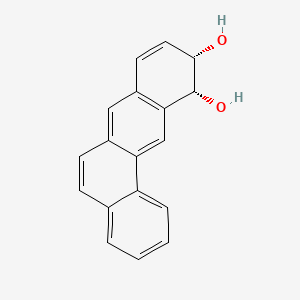
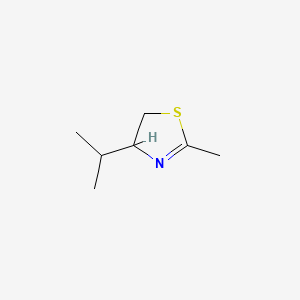
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
